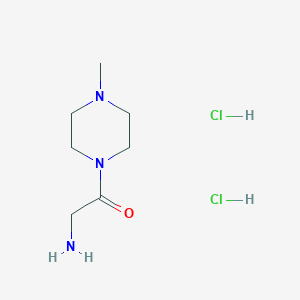

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.2ClH/c1-9-2-4-10(5-3-9)7(11)6-8;;/h2-6,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSSYVVCMQOTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373398 | |

| Record name | 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146788-11-6 | |

| Record name | 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 146788-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Dihydrochloride

CAS Number: 146788-11-6

This technical guide provides a comprehensive overview of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride, a piperazine derivative of interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides insights into its synthesis and analysis, and explores its potential biological significance.

Chemical and Physical Properties

This compound is a solid, white powder.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 146788-11-6 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₇H₁₇Cl₂N₃O | [2][3][5] |

| Molecular Weight | 230.13 g/mol | [2][3] |

| Appearance | White powder | [1] |

| Melting Point | 274 °C | [2][3] |

| Boiling Point | 285.6 °C at 760 mmHg | [3] |

| Flash Point | 126.5 °C | [3] |

| Purity | Typically >97% | [2][3] |

| Storage | Sealed and preserved in a dry, cool condition. | [1][3] |

Experimental Protocols

General Synthesis Pathway

A plausible synthetic route involves the acylation of 1-methylpiperazine with a protected 2-aminoacetyl chloride, followed by deprotection. A potential workflow is outlined below:

Methodology:

-

Acylation: 1-methylpiperazine would be reacted with a 2-aminoacetyl chloride derivative where the amino group is protected (e.g., with a Boc or Cbz group). This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

-

Deprotection: The protecting group on the amino functionality of the resulting intermediate is removed under appropriate conditions (e.g., acidic conditions for Boc group removal or hydrogenation for Cbz group removal).

-

Salt Formation: The free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to form the dihydrochloride salt, which can then be isolated by filtration.

Purification

Purification of the final product can be achieved through recrystallization. The choice of solvent is critical and often determined empirically. A common approach for amine hydrochlorides is to use a polar solvent like ethanol, methanol, or a mixture of alcohols and water.

General Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.

-

Allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath may be necessary to maximize crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure of the molecule. While specific spectral data for this compound is not publicly available, the expected proton NMR spectrum would show signals corresponding to the methyl group, the piperazine ring protons, and the methylene protons adjacent to the amino and carbonyl groups.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Biological Activity and Potential Applications

The biological activity and mechanism of action of this compound are not well-documented in publicly available literature. However, the piperazine moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[4][9]

Derivatives of 2-amino-1-(piperazin-1-yl)ethanone have been investigated for various therapeutic applications, including as inhibitors of HIV-1 reverse transcriptase.[10] This suggests that the title compound could be a valuable intermediate or building block for the synthesis of novel therapeutic agents.

The logical relationship for its potential as a drug discovery lead is illustrated below.

Further research is required to fully elucidate the pharmacological profile and potential therapeutic applications of this compound.

Safety Information

While a comprehensive safety profile is not available, the material should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experiments should be conducted in a controlled laboratory setting by qualified individuals.

References

- 1. ijbpas.com [ijbpas.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-AMINO-1-(4-METHYL-PIPERAZIN-1-YL)-ETHANONE 2 HCL CAS#: 146788-11-6 [amp.chemicalbook.com]

- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 10. Design, synthesis and anti-HIV-1 RT evaluation of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride is a piperazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The physicochemical properties of this compound are fundamental to its handling, formulation, and potential biological activity. This technical guide provides a comprehensive overview of its core physicochemical characteristics, complete with experimental protocols and data presented for clarity and practical application.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized below. These properties are crucial for predicting its behavior in various experimental and physiological conditions.

Identification and Structure

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 146788-11-6[1] |

| Molecular Formula | C₇H₁₇Cl₂N₃O[1] |

| Molecular Weight | 230.13 g/mol |

| Canonical SMILES | CN1CCN(C(=O)CN)CC1.Cl.Cl |

| InChI | InChI=1S/C7H15N3O.2ClH/c1-9-2-4-10(5-3-9)7(11)6-8;;/h2-6,8H2,1H3;2*1H |

| InChI Key | MSSSYVVCMQOTDS-UHFFFAOYSA-N |

Physical and Chemical Properties

A compilation of the known physical and chemical data for the compound is presented in the following table.

| Property | Value |

| Physical State | Solid |

| Melting Point | 274 °C[1] |

| Boiling Point | 285.6 °C at 760 mmHg[1] |

| Polar Surface Area (PSA) | 49.57 Ų[1] |

| Predicted logP | 0.89920[1] |

Note: Some of the listed properties, such as logP and PSA, are predicted values based on computational models.

Experimental Protocols

Accurate determination of physicochemical properties is paramount in chemical research. This section outlines the standard experimental methodologies for key parameters.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing the sample)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

Solubility is a key parameter influencing bioavailability and formulation. The shake-flask method is a standard approach to determine equilibrium solubility.

Apparatus:

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a vial.

-

Equilibration: The vial is sealed and placed in a shaking incubator at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and then a sample is withdrawn and filtered through a syringe filter or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound is used for accurate quantification.

-

Replication: The experiment is performed in triplicate to ensure the reproducibility of the results.

pKa Determination (Potentiometric Titration)

The pKa values indicate the ionization state of a compound at different pH values, which is crucial for understanding its behavior in biological systems.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A known concentration of this compound is dissolved in a known volume of purified water.

-

Titration: The solution is stirred continuously, and the initial pH is recorded. The solution is then titrated with a standardized solution of a strong base (NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) on the curve, which correspond to the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and absorption.

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis)

Procedure:

-

Phase Preparation: n-Octanol and an aqueous phase (e.g., pH 7.4 buffer) are mutually saturated by shaking them together and then allowing the layers to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.

Mandatory Visualizations

Visual representations of experimental workflows can aid in the understanding and replication of scientific procedures.

Caption: Workflow for Solubility Determination.

Conclusion

This technical guide provides a detailed summary of the essential physicochemical properties of this compound. The tabulated data and standardized experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the informed use of this compound in synthesis and formulation studies. The provided workflow visualization further clarifies a key experimental procedure. A thorough understanding of these fundamental properties is critical for the successful application and advancement of novel chemical entities in scientific research.

References

An In-Depth Technical Guide to 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Dihydrochloride

This technical guide provides a comprehensive overview of the chemical entity 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride, tailored for researchers, scientists, and professionals in the field of drug development. This document synthesizes available data on its chemical structure, properties, and potential synthesis strategies, while also highlighting the current landscape of research into its biological activities.

Chemical Structure and Properties

This compound is a piperazine derivative with the chemical formula C₇H₁₇Cl₂N₃O. The structure features a central piperazine ring methylated at the 4-position, linked to an aminoethanone group at the 1-position. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.

Below is a table summarizing its key physicochemical properties based on publicly available data.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇Cl₂N₃O | [1] |

| Molecular Weight | 230.13 g/mol | [1] |

| IUPAC Name | 2-amino-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride | [2][3] |

| CAS Number | 146788-11-6 | [1] |

| Canonical SMILES | CN1CCN(C(=O)CN)CC1.Cl.Cl | [2] |

| InChI Key | MSSSYVVCMQOTDS-UHFFFAOYSA-N | [2] |

| Physical State | Solid | [1] |

| Melting Point | 274 °C | [1] |

| Boiling Point | 285.6 °C at 760 mmHg | [1] |

| Flash Point | 126.5 °C | [1] |

| Purity | Typically >97% (commercial sources) | [1] |

Synthesis and Methodologies

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature. However, based on the synthesis of analogous piperazine derivatives, a potential synthetic route can be conceptualized.

A plausible approach involves the reaction of N-methylpiperazine with a protected 2-aminoacetyl chloride derivative, followed by deprotection. A key starting material would be chloroacetyl chloride, which can be reacted with a protected amine (e.g., using a Boc or Cbz protecting group) to form the corresponding N-protected 2-chloroacetamide. This intermediate can then be reacted with N-methylpiperazine via nucleophilic substitution to yield the N-protected precursor of the target molecule. The final step would involve the removal of the protecting group under appropriate acidic conditions, which would also facilitate the formation of the dihydrochloride salt.

Caption: A potential synthetic workflow for this compound.

A general experimental protocol for a similar reaction, the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, involves the dropwise addition of N-methylpiperazine to a heated solution of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in toluene, followed by stirring at an elevated temperature.[2] This suggests that the reaction between an activated acetyl group and N-methylpiperazine is a feasible synthetic strategy.

Biological Activity and Potential Applications

The biological activity of this compound has not been specifically reported in the reviewed scientific literature. However, the piperazine scaffold is a well-established pharmacophore present in a wide range of biologically active compounds.[3] Derivatives of piperazine have been investigated for a multitude of therapeutic applications, including:

-

Antimicrobial and Antifungal Activity: Many piperazine derivatives have demonstrated significant efficacy against various bacterial and fungal strains.[3]

-

Anticancer Activity: The piperazine nucleus is a common feature in molecules designed as anticancer agents.

-

Antipsychotic and CNS Activity: The structural characteristics of piperazine lend themselves to interactions with central nervous system targets.

Given the prevalence of the piperazine motif in medicinal chemistry, it is plausible that this compound could exhibit biological activity. However, without specific experimental data, any potential application remains speculative.

To ascertain the biological profile of this compound, a series of in vitro and in vivo assays would be necessary. A general workflow for such an investigation is proposed below.

Caption: A proposed workflow for the biological evaluation of this compound.

Suggested Experimental Protocols

Should researchers wish to investigate the biological potential of this compound, the following general protocols for initial screening are suggested:

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plates under optimal growth conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.

Cytotoxicity Assay (MTT Assay):

-

Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Conclusion

This compound is a readily characterizable small molecule with potential for further investigation. While its specific biological functions remain to be elucidated, its structural similarity to other biologically active piperazine derivatives suggests it may be a candidate for screening in various therapeutic areas. The synthetic strategies and experimental workflows outlined in this guide provide a foundational framework for researchers interested in exploring the properties and potential applications of this compound. Further research is warranted to fully understand its synthetic accessibility and biological profile.

References

Technical Guide: 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride is a chemical intermediate with potential applications in the synthesis of more complex molecules, particularly in the pharmaceutical industry. This document provides a comprehensive overview of its chemical and physical properties. While this compound is primarily known as a building block in organic synthesis, its precise biological role is not extensively documented in publicly available literature.

Chemical Properties and Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₇Cl₂N₃O | [1] |

| Molecular Weight | 230.13 g/mol | [1] |

| CAS Number | 146788-11-6 | [1] |

| IUPAC Name | 2-amino-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride | |

| Appearance | Off-white to light yellow powder | |

| Purity | >95% | |

| Melting Point | 274 °C | |

| Boiling Point | 285.6 °C at 760 mmHg | |

| Flash Point | 126.5 °C | |

| Vapor Pressure | 0.00277 mmHg at 25 °C | |

| LogP | 0.89920 |

Synthesis and Experimental Protocols

A common method for the synthesis of α-amino ketones involves the reaction of an α-haloketone with an amine. In this case, the synthesis could potentially proceed through the reaction of a protected 2-amino-1-chloroethanone with N-methylpiperazine, followed by deprotection and conversion to the dihydrochloride salt.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound. This represents a general strategy rather than a validated experimental protocol.

Applications in Drug Development

As a chemical intermediate, this compound serves as a starting material for the synthesis of more complex molecules. The piperazine and aminoethanone moieties are common structural motifs in a variety of biologically active compounds. The specific drug discovery programs in which this intermediate is utilized are not widely disclosed.

Signaling Pathways

Due to the nature of this compound as a synthetic intermediate, there are no known direct interactions with biological signaling pathways. The biological activity would be determined by the final molecule synthesized from this precursor. Researchers using this intermediate should consider the pharmacology of the downstream compounds to understand relevant signaling pathways.

Conclusion

This compound is a valuable building block in synthetic chemistry. This guide provides a summary of its known properties. Further research into its applications and the biological activities of its derivatives is warranted to fully understand its potential in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient synthesis route for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride, a key intermediate in pharmaceutical research and development. This document details the synthetic pathway, experimental protocols, and relevant data to facilitate its preparation in a laboratory setting.

Synthesis Strategy

The synthesis of this compound is accomplished through a robust three-step process. The overall strategy involves the initial acylation of N-methylpiperazine to form a chloroacetyl intermediate, followed by a Gabriel synthesis to introduce the primary amine, and concluding with the formation of the dihydrochloride salt.

Caption: Overall synthesis route for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone

This step involves the acylation of N-methylpiperazine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of the chloroacetyl intermediate.

Detailed Methodology:

-

To a solution of N-methylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (CH2Cl2) is cooled to 0°C in an ice bath.

-

Chloroacetyl chloride (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone, which can be used in the next step without further purification.

| Parameter | Value |

| Reactants | N-methylpiperazine, Chloroacetyl chloride, Triethylamine |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | 0°C to room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

Step 2: Synthesis of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone (Gabriel Synthesis)

This step utilizes the Gabriel synthesis to convert the chloro-intermediate into the primary amine.

Logical Relationship:

Caption: Logical flow of the Gabriel synthesis step.

Detailed Methodology:

-

Alkylation: 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone (1.0 equivalent) and potassium phthalimide (1.1 equivalents) are dissolved in dimethylformamide (DMF). The mixture is heated to 80-100°C and stirred for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is poured into water and the resulting precipitate, N-(2-Oxo-2-(4-methylpiperazin-1-yl)ethyl)phthalimide, is collected by filtration and washed with water.

-

Hydrazinolysis: The dried phthalimide intermediate (1.0 equivalent) is suspended in methanol, and hydrazine hydrate (1.5 equivalents) is added. The mixture is heated to reflux for 2-4 hours.

-

After cooling, the precipitated phthalhydrazide is removed by filtration.

-

The filtrate, containing the desired free base, is concentrated under reduced pressure. The residue is taken up in a suitable solvent like dichloromethane and washed with water to remove any remaining hydrazine. The organic layer is dried and the solvent is evaporated to yield the crude 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone.

| Parameter | Alkylation | Hydrazinolysis |

| Reactants | Intermediate 1, Potassium Phthalimide | Intermediate 2, Hydrazine Hydrate |

| Solvent | Dimethylformamide (DMF) | Methanol |

| Temperature | 80-100°C | Reflux |

| Reaction Time | 4-6 hours | 2-4 hours |

| Typical Yield | 70-85% (over two steps) |

Step 3: Formation of this compound

The final step is the conversion of the free amine to its dihydrochloride salt to improve stability and handling.

Detailed Methodology:

-

The crude 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone free base is dissolved in a minimal amount of methanol or isopropanol.

-

The solution is cooled in an ice bath, and a solution of hydrochloric acid in a suitable solvent (e.g., concentrated HCl or HCl in isopropanol) is added dropwise with stirring until the pH is acidic (pH < 2).

-

The precipitated dihydrochloride salt is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether or acetone), and dried under vacuum.

| Parameter | Value |

| Reactant | 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone |

| Reagent | Hydrochloric Acid |

| Solvent | Methanol or Isopropanol |

| Temperature | 0°C to room temperature |

| Typical Yield | >95% |

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of the final product.[1]

| Property | Value |

| CAS Number | 146788-11-6 |

| Molecular Formula | C₇H₁₇Cl₂N₃O |

| Molecular Weight | 230.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 274°C[1] |

| Boiling Point | 285.6°C at 760 mmHg[1] |

| Purity (Typical) | >98% |

Disclaimer: The provided experimental protocols are based on established chemical principles and analogous reactions. Researchers should conduct their own risk assessments and optimize the conditions for their specific laboratory setup. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

The 4-Methylpiperazine Moiety: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery and development of novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, certain molecular fragments, known as "privileged scaffolds," have emerged as particularly fruitful starting points for the design of new drugs. The 4-methylpiperazine moiety is a prominent example of such a scaffold, found in the chemical structures of a diverse array of approved drugs and clinical candidates. Its prevalence stems from a unique combination of physicochemical and pharmacological properties that make it a valuable building block for optimizing drug-like characteristics. This technical guide provides a comprehensive overview of the role of the 4-methylpiperazine moiety in drug design, detailing its impact on physicochemical properties, its diverse pharmacological applications, and the key signaling pathways it modulates.

Physicochemical Properties and Pharmacokinetic Profile

The 4-methylpiperazine group imparts several desirable physicochemical properties to a drug molecule, which can significantly enhance its pharmacokinetic profile.

-

Basicity and Solubility: The tertiary amine in the 4-methylpiperazine ring provides a basic center, which is often protonated at physiological pH. This positive charge can improve the aqueous solubility of a drug, a critical factor for oral bioavailability and formulation. This property is particularly advantageous for compounds that are otherwise poorly soluble.

-

Lipophilicity and Permeability: The methyl group on the piperazine nitrogen slightly increases the lipophilicity of the moiety compared to an unsubstituted piperazine. This balanced lipophilicity can contribute to improved membrane permeability, facilitating absorption and distribution throughout the body. The overall lipophilicity of the drug molecule can be fine-tuned by modifications to other parts of the structure.

-

Metabolic Stability: The 4-methylpiperazine moiety can influence the metabolic stability of a drug. While the methyl group can be a site for N-demethylation by cytochrome P450 enzymes, the piperazine ring itself is relatively stable to metabolic degradation. Strategic placement of this moiety can shield more metabolically labile parts of the molecule, thereby prolonging its half-life.

-

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, which can be crucial for target binding and for improving solubility.

Pharmacological Applications of the 4-Methylpiperazine Moiety

The versatility of the 4-methylpiperazine scaffold is evident in its widespread presence across various therapeutic classes.

Kinase Inhibitors in Oncology

A significant number of successful kinase inhibitors incorporate the 4-methylpiperazine moiety. This group often serves as a solubilizing tail that extends into the solvent-exposed region of the kinase ATP-binding pocket, while the core of the molecule engages in key interactions with the hinge region.

Imatinib , a landmark targeted therapy for chronic myeloid leukemia (CML), features a 4-methylpiperazine group that is crucial for its solubility and oral bioavailability. It targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase.

Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC), also contains a 4-methylpiperazine moiety. This group contributes to its favorable pharmacokinetic properties.

The table below summarizes the in vitro potency of several kinase inhibitors containing the 4-methylpiperazine moiety.

| Drug | Target Kinase | IC50 (nM) | Cell Line |

| Imatinib | BCR-ABL | ~300 | K562 |

| Gefitinib | EGFR | 2-37 | Various |

| Dasatinib | BCR-ABL | <1 | K562 |

| Bosutinib | Src/Abl | 1.2 | - |

| Pazopanib | VEGFR2 | 30 | - |

Antipsychotic Agents

The 4-methylpiperazine moiety is a common feature in both typical and atypical antipsychotic drugs. It is often part of a pharmacophore that interacts with dopamine and serotonin receptors in the central nervous system. The basic nitrogen of the piperazine is thought to interact with an acidic residue in the binding pocket of these G-protein coupled receptors.

Clozapine , an atypical antipsychotic, possesses a 4-methylpiperazine group and exhibits a complex pharmacology with affinities for various neurotransmitter receptors.

Olanzapine , another widely used atypical antipsychotic, also incorporates this structural feature.

The table below presents the receptor binding affinities (Ki values) for several antipsychotic drugs containing the 4-methylpiperazine moiety.

| Drug | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |

| Clozapine | 126 | 5.4 |

| Olanzapine | 11 | 4 |

| Perazine | 10 | 17 |

| Fluphenazine | 0.4 | 1.1 |

Other Therapeutic Areas

Beyond oncology and psychiatry, the 4-methylpiperazine moiety is found in drugs for a variety of other conditions, including:

-

Antihistamines: Such as cyclizine and meclizine.

-

Antiemetics: For example, prochlorperazine.

-

Antiviral agents: In some developmental compounds.

Key Signaling Pathways Modulated

Drugs containing the 4-methylpiperazine moiety exert their therapeutic effects by modulating specific signaling pathways that are dysregulated in disease.

BCR-ABL Signaling Pathway in CML

Imatinib and other BCR-ABL inhibitors block the constitutive tyrosine kinase activity of the BCR-ABL oncoprotein. This inhibits downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are critical for the proliferation and survival of CML cells.

Caption: The BCR-ABL signaling pathway and its inhibition by Imatinib.

EGFR Signaling Pathway in NSCLC

Gefitinib and other EGFR inhibitors bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways. This leads to the inhibition of cancer cell growth, proliferation, and survival.

Caption: The EGFR signaling pathway and its inhibition by Gefitinib.

Dopamine Receptor Signaling in the CNS

Antipsychotic drugs containing the 4-methylpiperazine moiety act as antagonists or partial agonists at dopamine D2 receptors. By blocking the binding of dopamine, these drugs modulate downstream signaling cascades, such as the adenylyl cyclase pathway, ultimately leading to a reduction in dopaminergic neurotransmission in key brain regions implicated in psychosis.

Caption: Dopamine D2 receptor signaling and its modulation by antipsychotic drugs.

Experimental Protocols

This section provides generalized methodologies for the synthesis and evaluation of compounds containing the 4-methylpiperazine moiety, based on common practices in medicinal chemistry.

General Synthesis of a 4-Methylpiperazine-Containing Amide

A common synthetic route to incorporate the 4-methylpiperazine moiety involves the amidation of a carboxylic acid with 1-methylpiperazine.

Caption: General workflow for the synthesis of a 4-methylpiperazine-containing amide.

Materials:

-

Carboxylic acid derivative

-

1-Methylpiperazine

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., DIPEA or triethylamine)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

-

Dissolve the carboxylic acid derivative in the anhydrous solvent.

-

Add the coupling agent and the organic base to the solution and stir for a few minutes at room temperature.

-

Add 1-methylpiperazine to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methylpiperazine-containing amide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (e.g., for BCR-ABL)

Materials:

-

Recombinant human BCR-ABL kinase

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)

-

ATP

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer

-

Stop solution

-

Detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin for HTRF assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

In a microplate, add the recombinant BCR-ABL kinase, the peptide substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Add the detection reagents and incubate to allow for binding.

-

Measure the signal on a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

Materials:

-

Cancer cell line (e.g., K562 for CML)

-

Cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The 4-methylpiperazine moiety is a testament to the power of privileged scaffolds in drug discovery. Its ability to confer favorable physicochemical and pharmacokinetic properties has made it a go-to fragment for medicinal chemists across a wide range of therapeutic areas. From life-saving cancer therapies to essential psychiatric medications, the impact of this seemingly simple chemical entity is profound. A thorough understanding of its properties, applications, and the signaling pathways it modulates will continue to inspire the design of the next generation of innovative medicines. The experimental protocols provided herein offer a starting point for researchers aiming to explore the potential of the 4-methylpiperazine scaffold in their own drug discovery endeavors.

The Piperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including high aqueous solubility, basicity, and versatile chemical reactivity, make it an invaluable building block in drug design.[1][3] The piperazine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing bioavailability and target affinity.[1][4] This technical guide provides a comprehensive overview of the applications of piperazine scaffolds across various therapeutic areas, with a focus on anticancer, antipsychotic, antiviral, and antibacterial agents. It includes detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways and experimental workflows to serve as a valuable resource for professionals in drug discovery and development.

Piperazine in Anticancer Drug Discovery

Piperazine derivatives have emerged as a crucial class of anticancer agents, with several FDA-approved drugs targeting key signaling pathways involved in cancer cell proliferation and survival.[5][6][7] These compounds often act as kinase inhibitors, interfering with the signaling cascades that drive tumor growth.

Prominent Piperazine-Containing Anticancer Drugs

Imatinib , a cornerstone in the treatment of chronic myeloid leukemia (CML), contains a piperazine moiety that is critical for its activity.[5] It functions as a potent inhibitor of the Bcr-Abl tyrosine kinase, an enzyme that is constitutively active in CML cells and drives their proliferation.[5][8]

Bosutinib is another tyrosine kinase inhibitor that utilizes a piperazine scaffold. It is employed in the treatment of CML and is effective against many imatinib-resistant Bcr-Abl mutations.[9][10]

Olaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor that incorporates a piperazine ring. It is used in the treatment of certain types of ovarian, breast, and prostate cancers, particularly those with BRCA mutations.

Quantitative Biological Data

The following table summarizes the in vitro potency of selected piperazine-containing anticancer drugs against their primary targets.

| Drug | Target | Assay Type | IC₅₀ | Reference |

| Imatinib | Bcr-Abl Kinase | Kinase Assay | 250-500 nM | [6] |

| Bosutinib | Bcr-Abl Kinase | Kinase Assay | 1.2 nM | |

| Olaparib | PARP-1 | Enzyme Assay | 5 nM | [11] |

| Olaparib | PARP-2 | Enzyme Assay | 1 nM | [11] |

Signaling Pathway

The following diagram illustrates the mechanism of action of Imatinib in inhibiting the Bcr-Abl signaling pathway in Chronic Myeloid Leukemia.

Caption: Imatinib competitively inhibits ATP binding to the Bcr-Abl kinase, blocking substrate phosphorylation and downstream signaling, leading to apoptosis of CML cells.

Experimental Protocols

A common synthetic route to Imatinib involves the following key steps:

-

Amide Formation: Reaction of 3-acetylpyridine with guanidine to form a pyrimidine-amine intermediate.[6]

-

Condensation: The pyrimidine-amine intermediate is then reacted with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride.

-

Purification: The final product is purified by column chromatography and recrystallization.

For a detailed, flow-based synthesis protocol, refer to Hopkin et al. (2010).[12]

This assay determines the in vitro potency of a compound in inhibiting the Bcr-Abl kinase activity.

-

Materials: Recombinant Bcr-Abl enzyme, a suitable peptide substrate (e.g., Abltide), [γ-³²P]ATP, the test compound (e.g., Imatinib), and kinase reaction buffer.

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, combine the recombinant Bcr-Abl enzyme, the peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding [γ-³²P]ATP. d. Incubate the plate at 30°C for a defined period (e.g., 20 minutes). e. Stop the reaction by adding a stop solution (e.g., phosphoric acid). f. Transfer a portion of the reaction mixture onto a phosphocellulose membrane to capture the phosphorylated substrate. g. Wash the membrane to remove unincorporated [γ-³²P]ATP. h. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Piperazine in Antipsychotic Drug Discovery

The piperazine scaffold is a key structural feature in many atypical antipsychotic drugs.[13][14][15] These drugs are used to manage the symptoms of schizophrenia and other psychotic disorders. Their mechanism of action often involves modulating dopamine and serotonin receptor activity in the brain.[14]

Prominent Piperazine-Containing Antipsychotic Drugs

Clozapine was one of the first atypical antipsychotics and contains a piperazine ring. It has a complex pharmacology, acting on multiple neurotransmitter receptors.

Aripiprazole is a widely used atypical antipsychotic that incorporates a piperazine moiety.[7] It is known for its unique mechanism of action as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[2][7][16] This "dopamine system stabilizer" profile is thought to contribute to its efficacy and favorable side-effect profile.[16]

Quantitative Biological Data

The following table presents the receptor binding affinities (Ki) of Aripiprazole for key dopamine and serotonin receptors.

| Drug | Receptor | Assay Type | Ki (nM) | Reference |

| Aripiprazole | Dopamine D₂ | Radioligand Binding | 0.34 | [2] |

| Aripiprazole | Serotonin 5-HT₁ₐ | Radioligand Binding | 1.7 | [17] |

| Aripiprazole | Serotonin 5-HT₂ₐ | Radioligand Binding | 3.4 | [17] |

Signaling Pathway

The following diagram illustrates the dual action of Aripiprazole as a partial agonist at the dopamine D2 receptor.

Caption: Aripiprazole acts as a functional antagonist in a high dopamine environment and as a functional agonist in a low dopamine environment.

Experimental Protocols

A common synthetic route for Aripiprazole involves the following steps:

-

Alkylation: Reaction of 7-hydroxy-3,4-dihydroquinolin-2-one with 1,4-dibromobutane.[18]

-

Condensation: The resulting bromo-intermediate is then condensed with 1-(2,3-dichlorophenyl)piperazine.[19]

-

Purification: The final product is purified by recrystallization.[20]

For a detailed synthetic procedure, refer to US Patent 6,995,264 B2.[20]

This assay measures the affinity of a compound for the dopamine D₂ receptor.

-

Materials: Cell membranes expressing the human dopamine D₂ receptor, a radioligand (e.g., [³H]spiperone), the test compound (e.g., Aripiprazole), and binding buffer.

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations. c. Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium. d. Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand. e. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Piperazine in Antiviral Drug Discovery

Piperazine derivatives have also been developed as effective antiviral agents, targeting various stages of the viral life cycle.

Prominent Piperazine-Containing Antiviral Drugs

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that contains a piperazine moiety.[1][21] It is used in combination with other antiretroviral drugs for the treatment of HIV-1 infection.[22]

Quantitative Biological Data

The following table shows the in vitro anti-HIV-1 activity of Delavirdine.

| Drug | Virus Strain | Cell Line | IC₅₀ | Reference |

| Delavirdine | HIV-1 IIIB | MT-4 | 11 nM | [1] |

| Delavirdine | HIV-1 RF | MT-4 | 30 nM | [1] |

Signaling Pathway

The diagram below illustrates the mechanism of action of Delavirdine in inhibiting HIV-1 reverse transcriptase.

Caption: Delavirdine binds to an allosteric site on HIV-1 reverse transcriptase, inhibiting its function and preventing the synthesis of viral DNA.

Experimental Protocols

A representative synthesis of Delavirdine involves:

-

Formation of the Pyridylpiperazine Intermediate: Reaction of 2-chloro-3-nitropyridine with piperazine, followed by reduction of the nitro group and reductive amination with acetone.[21]

-

Preparation of the Indole Intermediate: Synthesis of 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid.[21]

-

Coupling: The indole and pyridylpiperazine intermediates are coupled to form the final product.[21]

For a detailed synthetic scheme, see Romero et al. (1993).

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cell-based system.

-

Materials: A susceptible cell line (e.g., MT-4 cells), a laboratory-adapted strain of HIV-1, the test compound (e.g., Delavirdine), and cell culture medium.

-

Procedure: a. Seed the MT-4 cells in a 96-well plate. b. Prepare serial dilutions of the test compound and add them to the cells. c. Infect the cells with a known amount of HIV-1. d. Incubate the plate for several days to allow for viral replication. e. Measure the extent of viral replication using a suitable method, such as a p24 antigen ELISA or a reverse transcriptase activity assay.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration and determine the IC₅₀ value.

Piperazine in Antibacterial Drug Discovery

The piperazine ring is a common feature in the quinolone class of antibiotics. These agents are broad-spectrum bactericidal drugs that target bacterial DNA synthesis.

Prominent Piperazine-Containing Antibacterial Drugs

Ciprofloxacin is a widely used fluoroquinolone antibiotic that contains a piperazine moiety. It is effective against a broad range of Gram-positive and Gram-negative bacteria.[23] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][23]

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of Ciprofloxacin.

| Drug | Target | Organism | IC₅₀ (µg/mL) | Reference |

| Ciprofloxacin | DNA Gyrase | E. coli | 2.125 | [14] |

| Ciprofloxacin | Topoisomerase IV | S. aureus | 0.821 | [14] |

Signaling Pathway

The diagram below illustrates how Ciprofloxacin inhibits bacterial DNA replication.

Caption: Ciprofloxacin inhibits DNA gyrase, preventing the relaxation of supercoiled DNA, which is essential for DNA replication in bacteria.

Experimental Protocols

A common synthetic route for Ciprofloxacin includes:

-

Condensation: Reaction of 2,4-dichloro-5-fluorobenzoyl chloride with diethyl malonate.

-

Cyclization: The resulting intermediate is cyclized with cyclopropylamine.

-

Substitution: The chloro group on the quinolone ring is displaced by piperazine.

-

Hydrolysis: The ester group is hydrolyzed to the carboxylic acid to yield Ciprofloxacin.

For a detailed one-pot synthesis, refer to the work by the Bayer team.

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

-

Materials: A standardized inoculum of the test bacterium, Mueller-Hinton broth, the test compound (e.g., Ciprofloxacin), and a 96-well microplate.

-

Procedure: a. Prepare serial twofold dilutions of the test compound in the microplate. b. Add a standardized inoculum of the bacterium to each well. c. Include a positive control (bacteria with no drug) and a negative control (broth with no bacteria). d. Incubate the plate at 37°C for 18-24 hours. e. Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows in the discovery and evaluation of piperazine-containing drugs.

Caption: A generalized workflow for the discovery and development of piperazine-containing drug candidates.

Caption: Logical flow for the selection and implementation of in vitro assays for piperazine derivatives.

Conclusion

The piperazine scaffold continues to be a highly versatile and valuable component in the medicinal chemist's toolbox. Its favorable physicochemical properties and synthetic tractability have led to the development of numerous successful drugs across a wide range of therapeutic areas. The examples highlighted in this guide demonstrate the profound impact of the piperazine moiety on the treatment of cancer, psychosis, and infectious diseases. As our understanding of disease biology deepens, the rational design and synthesis of novel piperazine-containing molecules will undoubtedly continue to yield innovative and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 4. ovid.com [ovid.com]

- 5. droracle.ai [droracle.ai]

- 6. benchchem.com [benchchem.com]

- 7. Aripiprazole synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Bosutinib - Wikipedia [en.wikipedia.org]

- 10. bosulif.pfizerpro.com [bosulif.pfizerpro.com]

- 11. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. journalirjpac.com [journalirjpac.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthetic method of olaparib - Eureka | Patsnap [eureka.patsnap.com]

- 16. psychscenehub.com [psychscenehub.com]

- 17. benchchem.com [benchchem.com]

- 18. New synthesis method of aripiprazole - Eureka | Patsnap [eureka.patsnap.com]

- 19. researchgate.net [researchgate.net]

- 20. US6995264B2 - Process for preparing aripiprazole - Google Patents [patents.google.com]

- 21. benchchem.com [benchchem.com]

- 22. Delavirdine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

commercial availability of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride is a chemical intermediate with potential applications in pharmaceutical synthesis and drug discovery. Its structure, featuring a piperazine ring, an amino group, and a ketone, makes it a versatile building block for the synthesis of more complex molecules. This guide provides an in-depth overview of its commercial availability, a representative synthesis protocol, and potential applications in research and development.

Commercial Availability

This compound is available from a variety of chemical suppliers. The typical specifications for this compound are summarized in the table below. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Physical State |

| Fluorochem | 146788-11-6 | C₇H₁₇Cl₂N₃O | 230.13 | 97% | Solid |

| BOC Sciences | 146788-11-6 | C₇H₁₇Cl₂N₃O | 230.14 | >98% | - |

| Santa Cruz Biotechnology | 359821-43-5 (free base) | C₇H₁₅N₃O (free base) | 157.22 (free base) | - | - |

| Henan Coreychem | 146788-11-6 | C₇H₁₇Cl₂N₃O | 230.13500 | 85.0-99.8% | - |

Physicochemical Properties

| Property | Value |

| Melting Point | 274°C[1] |

| Boiling Point | 285.6°C at 760 mmHg[1] |

| Flash Point | 126.5°C[1] |

| LogP | 0.89920[1] |

Representative Synthesis Protocol

Reaction Scheme:

A potential two-step synthesis could involve the reaction of 1-methylpiperazine with a protected 2-haloacetyl halide (e.g., N-Boc-2-chloroacetamide) followed by deprotection of the amino group.

Step 1: N-Acylation of 1-Methylpiperazine

-

To a solution of 1-methylpiperazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 eq).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of N-Boc-2-chloroacetamide (1.0 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of the Amino Group

-

Dissolve the purified N-Boc protected intermediate from Step 1 in a suitable solvent (e.g., dioxane, methanol).

-

Add a solution of hydrochloric acid (excess, e.g., 4M in dioxane or concentrated HCl in methanol) to the mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring for the removal of the Boc protecting group by TLC or LC-MS.

-

Upon completion, the dihydrochloride salt of the product may precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be triturated with a suitable solvent (e.g., diethyl ether, ethyl acetate) to induce precipitation and to wash away any non-polar impurities.

-

Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. Standard analytical techniques that should be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Elemental Analysis: To confirm the elemental composition of the dihydrochloride salt.

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry and drug discovery. The primary amino group and the piperazine nitrogen can be functionalized to introduce a variety of substituents, allowing for the generation of diverse chemical libraries for screening.

-

Scaffold for Library Synthesis: The molecule can be used as a scaffold to attach different chemical moieties. The primary amine can be acylated, alkylated, or used in reductive amination reactions. The secondary amine in the piperazine ring can also be functionalized, although it is less reactive.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): Piperazine-containing compounds are prevalent in a wide range of pharmaceuticals, including antipsychotics, antihistamines, and antianginal drugs. This compound could serve as a key intermediate in the synthesis of novel drug candidates. For instance, derivatives of 2-amino-1-(piperazin-1-yl)ethanone have been investigated as inhibitors of HIV-1 reverse transcriptase[2].

Mandatory Visualization

Caption: Quality Control Workflow for a Chemical Intermediate.

References

- 1. 2-amino-1-(4-methylpiperazin-1-yl)ethanone,dihydrochloride price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 2. Design, synthesis and anti-HIV-1 RT evaluation of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available safety, handling, and property information for 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride. Extensive searches of scientific literature and patent databases did not yield detailed experimental protocols, in-depth biological activity data, or specific mechanisms of action for this compound. It is primarily available as a research chemical and building block for synthesis.

Chemical and Physical Properties

This compound is a solid, water-soluble organic compound. Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 146788-11-6 |

| Molecular Formula | C₇H₁₇Cl₂N₃O |

| Molecular Weight | 230.13 g/mol |

| Appearance | Solid, often described as a white powder |

| Melting Point | 274 °C[1][2][3] |

| Boiling Point | 285.6 °C at 760 mmHg[2] |

| Flash Point | 126.5 °C[2] |

| Purity | Typically available at ≥97% purity[1][3] |

| IUPAC Name | 2-amino-1-(4-methylpiperazin-1-yl)ethanone;dihydrochloride[1][2] |

| InChI Key | MSSSYVVCMQOTDS-UHFFFAOYSA-N[1] |

| Canonical SMILES | CN1CCN(C(=O)CN)CC1.Cl.Cl[1] |

Safety and Handling

This section outlines the known hazards and recommended handling procedures for this compound based on available Safety Data Sheets (SDS).

Hazard Identification

The compound is classified with the following hazards:

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |

Precautionary Measures and Personal Protective Equipment (PPE)

A logical workflow for handling this chemical safely is outlined below.

Caption: General workflow for safe handling.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste and empty containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.

Experimental Protocols

A comprehensive search of the scientific literature did not yield specific, detailed experimental protocols for the synthesis, purification, or application of this compound. The compound is consistently referred to as an intermediate or a building block in chemical synthesis.

General procedures for reactions involving similar piperazine-containing compounds often involve standard organic synthesis techniques. For instance, the synthesis of related compounds has been described in patents, typically involving the reaction of a piperazine derivative with a suitable electrophile.

Below is a generalized workflow for the use of a chemical intermediate like this compound in a synthetic protocol.

Caption: Generalized synthetic workflow.

Biological Activity and Mechanism of Action

Analytical Data

Detailed, publicly available analytical data such as assigned ¹H or ¹³C NMR spectra or mass spectrometry fragmentation data for this specific compound could not be located. Chemical suppliers may provide a certificate of analysis with lot-specific data upon request.

Conclusion

This compound is a commercially available chemical intermediate. While its basic chemical and physical properties, along with safety and handling information, are well-documented, there is a lack of in-depth technical data in the public scientific literature. Researchers and drug development professionals should treat this compound as a starting material for synthesis and conduct their own comprehensive analyses and biological evaluations as needed for their specific applications. Standard laboratory safety protocols should be strictly followed when handling this compound.

References

Methodological & Application

Synthesis of Novel Bio-active Scaffolds from 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone Dihydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile starting material, 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone dihydrochloride. This starting material possesses two key reactive sites: a primary amino group and a piperazine ring, making it an excellent scaffold for generating a diverse library of compounds with potential therapeutic applications. The protocols outlined below focus on N-acylation, reductive amination, and the construction of heterocyclic systems, which are fundamental transformations in medicinal chemistry.[1][2][3][4][5]

Overview of Synthetic Strategies

The primary amino group of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone allows for a variety of chemical modifications. This note will focus on three principal synthetic pathways:

-

N-Acylation: Introduction of an acyl group to the primary amine, forming an amide linkage. This is a common strategy to modify the pharmacokinetic and pharmacodynamic properties of a lead compound.[6][7][8][9]

-

Reductive Amination: Reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent to form a secondary amine. This method is highly effective for introducing a wide range of substituents.[10][11][12][13][14]

-

Heterocycle Formation: Utilization of the α-amino ketone moiety to construct various heterocyclic rings, such as pyrazines, imidazoles, or thiazoles, which are prevalent in many biologically active molecules.[15][16][17][18][19][20][21][22]

Data Presentation: Representative Synthetic Outcomes

The following tables summarize expected quantitative data for the synthesis of representative derivatives. These values are illustrative and may vary based on specific substrate and reaction conditions.

Table 1: N-Acylation of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

| Acylating Agent | Product | Reaction Time (h) | Yield (%) | Purity (%) |

| Acetyl chloride | N-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)acetamide | 2 | 85 | >98 |

| Benzoyl chloride | N-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzamide | 3 | 82 | >97 |

| 4-Chlorobenzoyl chloride | 4-chloro-N-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzamide | 3 | 88 | >98 |

| Isobutyryl chloride | N-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)isobutyramide | 2.5 | 79 | >96 |

Table 2: Reductive Amination with 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

| Carbonyl Compound | Product | Reducing Agent | Reaction Time (h) | Yield (%) | Purity (%) |

| Benzaldehyde | 1-(4-methylpiperazin-1-yl)-2-(benzylamino)ethan-1-one | NaBH(OAc)₃ | 12 | 75 | >95 |

| 4-Methoxybenzaldehyde | 2-((4-methoxybenzyl)amino)-1-(4-methylpiperazin-1-yl)ethan-1-one | NaBH(OAc)₃ | 12 | 78 | >96 |

| Cyclohexanone | 2-(cyclohexylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one | NaBH₃CN | 18 | 65 | >95 |

| Acetone | 2-(isopropylamino)-1-(4-methylpiperazin-1-yl)ethan-1-one | NaBH₃CN | 24 | 60 | >94 |

Table 3: Synthesis of a Thiazole Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Time (h) | Yield (%) | Purity (%) |

| 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone | Lawesson's Reagent | 2-methyl-5-((4-methylpiperazin-1-yl)methyl)thiazole | 6 | 55 | >90 |

Experimental Protocols

General Considerations

-

All reagents should be of analytical grade and used as received unless otherwise noted.

-

Reactions should be carried out in a well-ventilated fume hood.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

-

Purification of products can be achieved by column chromatography or recrystallization.[23][24][25][26]

-

Characterization of synthesized compounds should be performed using appropriate analytical techniques such as NMR, MS, and IR spectroscopy.[27][][29]

Protocol 1: General Procedure for N-Acylation

This protocol describes the synthesis of N-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzamide.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to generate the free amine.

-

Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure N-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzamide.

Protocol 2: General Procedure for Reductive Amination